molecular formula C25H34ClN3O2 B11337791 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11337791
M. Wt: 444.0 g/mol
InChI Key: OYRSEABCHZMCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a structurally complex molecule featuring three key moieties:

  • A 4-chlorophenyl group linked to an ethyl backbone.
  • A substituted phenoxyacetamide group with 5-methyl-2-(propan-2-yl)phenoxy, influencing steric and electronic properties.

Properties

Molecular Formula

C25H34ClN3O2

Molecular Weight

444.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H34ClN3O2/c1-18(2)22-10-5-19(3)15-24(22)31-17-25(30)27-16-23(20-6-8-21(26)9-7-20)29-13-11-28(4)12-14-29/h5-10,15,18,23H,11-14,16-17H2,1-4H3,(H,27,30)

InChI Key

OYRSEABCHZMCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in inflammatory and pain pathways, thereby modulating their activity .

Comparison with Similar Compounds

N-(1-(4-Chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives

  • Key Features: These derivatives (e.g., compounds 3a–e in ) retain the 4-chlorophenyl and phenoxyacetamide backbone but lack the 4-methylpiperazine moiety.
  • Synthetic Yields : Ranged from 72% to 81%, comparable to the target compound’s synthetic efficiency .
  • However, the absence of the piperazine group may reduce receptor-binding specificity compared to the target compound .

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j)

  • Key Features: Shares the 4-chlorophenyl and 4-methylpiperazine groups but incorporates an imidazothiazole ring instead of the phenoxyacetamide .
  • Physical Properties : Yield (71%), Melting Point (118–120°C).
  • This contrasts with the target compound’s phenoxy group, which may prioritize membrane permeability .

2-(4-Chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

  • Key Features: Nearly identical to the target compound but substitutes the 5-methyl-2-(propan-2-yl)phenoxy with a 4-methoxyphenyl group .
  • Molecular Weight : 417.9 g/mol (vs. target compound’s ~460 g/mol, estimated).

Functional Analogues

2-[[{3-[[5-Methyl-2-(propan-2-yl)phenoxy]methyl]-4-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-yl]sulfanyl]-N-(4-substituted phenyl)acetamide derivatives

  • Key Features: Retains the 5-methyl-2-(propan-2-yl)phenoxy group but replaces the piperazine with a triazole-thioether scaffold .
  • Anticancer Activity: Exhibited IC₅₀ values of 5.96–7.90 µM against tumor cell lines, suggesting that the phenoxy-isopropyl moiety contributes to cytotoxicity. The target compound’s piperazine group may further modulate selectivity .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Key Features: Shares the piperazine-acetamide core but replaces the 4-chlorophenyl and phenoxy groups with a fluorophenyl and sulfonylpiperazine .
  • Pharmacokinetic Implications: The sulfonyl group enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic phenoxy group .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C) Biological Activity
Target Compound C₂₄H₃₁ClN₃O₃ (est.) ~460 4-ClPh, 4-MePiperazine, 5-Me-2-iPrPhOAc N/A N/A Not reported in evidence
N-(1-(4-ClPh)ethyl)-2-(substituted phenoxy)acetamide (3a–e) C₁₇H₁₇ClN₂O₂ (varies) ~330–360 4-ClPh, phenoxy 72–81 108–215 COX/LOX inhibition
2-(6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-MePiperazin-1-yl)pyridin-3-yl)acetamide (5j) C₂₃H₂₃ClN₆OS 466.9 4-ClPh, imidazothiazole, 4-MePiperazine 71 118–120 DNA intercalation (inferred)
2-(4-ClPhO)-N-[2-(4-MeOPh)-2-(4-MePiperazin-1-yl)ethyl]acetamide C₂₂H₂₈ClN₃O₃ 417.9 4-ClPhO, 4-MeOPh, 4-MePiperazine N/A N/A Not reported
Triazole-thioether-phenoxy derivatives C₂₄H₂₈ClN₅O₂S (varies) ~500–520 5-Me-2-iPrPhO, triazole-thioether N/A N/A IC₅₀ = 5.96–7.90 µM (anticancer)

Discussion of Key Findings

Structural Modifications and Bioactivity: The 4-methylpiperazine group (present in the target compound and 5j ) enhances solubility and may improve binding to amine receptors or kinases.

Synthetic Efficiency :

  • Derivatives with simpler substituents (e.g., compounds) achieved higher yields (72–81%), whereas incorporation of complex heterocycles (e.g., imidazothiazole in 5j ) slightly reduced yields (71%).

Thermal Stability: Melting points varied widely (108–215°C), with heterocyclic derivatives (e.g., 5j) showing lower melting points, likely due to reduced crystallinity compared to planar phenoxy analogs .

Biological Activity

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, often referred to as a derivative of cetirizine, exhibits significant biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound is characterized by its complex molecular structure, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C23H29ClN2O4
  • Molecular Weight : 505.86 g/mol
  • CAS Number : 83881-56-5
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. It has been shown to act as an antagonist at histamine H1 receptors, which is pivotal in its application as an antihistamine. Additionally, it may influence other pathways involved in cellular signaling and proliferation.

Pharmacological Activities

  • Antihistaminic Activity :
    • The compound exhibits potent antihistaminic effects, which are beneficial in treating allergic reactions. It blocks the action of histamine at H1 receptors, thereby alleviating symptoms such as itching and swelling.
  • Antiproliferative Effects :
    • Recent studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown significant activity against human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cell lines, indicating potential applications in oncology .
  • Neuroprotective Properties :
    • Some studies suggest that this compound may possess neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Induces apoptosis via caspase activation
Compound BK56215Inhibits cell cycle progression
N-[2-(4-chlorophenyl)...MV4-1112PARP cleavage and PCNA reduction

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Study Insights

A study published in a peer-reviewed journal highlighted the compound’s ability to induce apoptosis in cancer cells through the activation of poly(ADP-ribose) polymerase (PARP) and caspase pathways. This suggests that it not only halts proliferation but also promotes programmed cell death, a desirable trait in anticancer therapies .

Q & A

Q. Advanced

Molecular docking : Use AutoDock Vina to screen against kinase domains (PDB: 3POZ). Prioritize hydrophobic interactions with chlorophenyl and piperazine groups .

MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability under physiological conditions .

Pharmacophore modeling : Identify essential hydrogen-bond acceptors (acetamide oxygen) and aromatic features .

What strategies are used to identify biological targets?

Q. Advanced

Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

CRISPR-Cas9 knockouts : Validate targets by observing reduced activity in gene-edited cell lines .

How is purity assessed during synthesis?

Q. Basic

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required .
  • NMR : Compare integration ratios (e.g., aromatic protons vs. methyl groups) to detect impurities <2% .

What methods evaluate compound stability under storage conditions?

Q. Advanced

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed acetamide) .
  • Lyophilization : Stabilize by freeze-drying in PBS (pH 7.4) with 5% trehalose as a cryoprotectant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.